(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a thiophen-3-ylmethyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with pyrrolidine precursors. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
Pyrrolidine-2-carboxylic acid: Lacks the thiophene substitution but shares the pyrrolidine core structure.
Uniqueness
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a thiophene ring and a pyrrolidine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHLHOKPAPADH-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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